

# A Technical Guide to the Spectroscopic Profile of 2-Methylbenzophenone

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## Compound of Interest

Compound Name: **2-Methylbenzophenone**

Cat. No.: **B1664564**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzophenone**, a compound of interest in organic synthesis and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, purity assessment, and further research.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Methylbenzophenone** are summarized below.

### $^1\text{H}$ NMR Spectroscopic Data of 2-Methylbenzophenone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.792	Doublet	Aromatic H
7.537		Aromatic H
7.418		Aromatic H
7.357		Aromatic H
7.287		Aromatic H
7.263		Aromatic H
7.216		Aromatic H
2.318	Singlet	$-\text{CH}_3$

### $^{13}\text{C}$ NMR Spectroscopic Data of **2-Methylbenzophenone**

While specific peak assignments for **2-Methylbenzophenone** are not readily available in all public databases, the spectrum is characterized by a series of resonances in the aromatic region (typically 125-140 ppm), a peak for the methyl carbon (around 20 ppm), and a distinct signal for the carbonyl carbon (often above 190 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for **2-Methylbenzophenone** are presented below.

### Key IR Absorption Bands of **2-Methylbenzophenone**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1660	Strong	C=O (Ketone) Stretch
~1600, 1450	Medium-Strong	Aromatic C=C Stretch
~1280	Medium	C-C-C Bending
~930	Medium	C-H Bending
~740	Strong	C-H Out-of-plane Bending

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenone and its derivatives, two characteristic absorption bands are typically observed. The expected UV-Vis absorption maxima for **2-Methylbenzophenone**, based on data for the parent compound benzophenone, are listed below. In ethanol, benzophenone has absorption maxima at approximately 252 nm and 334 nm.<sup>[1]</sup> In n-heptane, the absorption bands are observed around 248 nm and 347 nm.<sup>[1]</sup>

### Expected UV-Vis Absorption Data for **2-Methylbenzophenone**

Solvent	λ <sub>max</sub> 1 (nm)	λ <sub>max</sub> 2 (nm)	Transition
Ethanol	~252	~334	π → π* and n → π
n-Heptane	~248	~347	π → π and n → π*

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### 1. NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A solution of **2-Methylbenzophenone** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR, is used.
- Data Acquisition: The prepared sample solution is transferred to an NMR tube. For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## 2. IR Spectroscopy

- Sample Preparation: For a liquid sample like **2-Methylbenzophenone**, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## 3. UV-Vis Spectroscopy

- Sample Preparation: A stock solution of **2-Methylbenzophenone** is prepared in a UV-grade solvent (e.g., ethanol or n-heptane) of known concentration. This stock solution is then

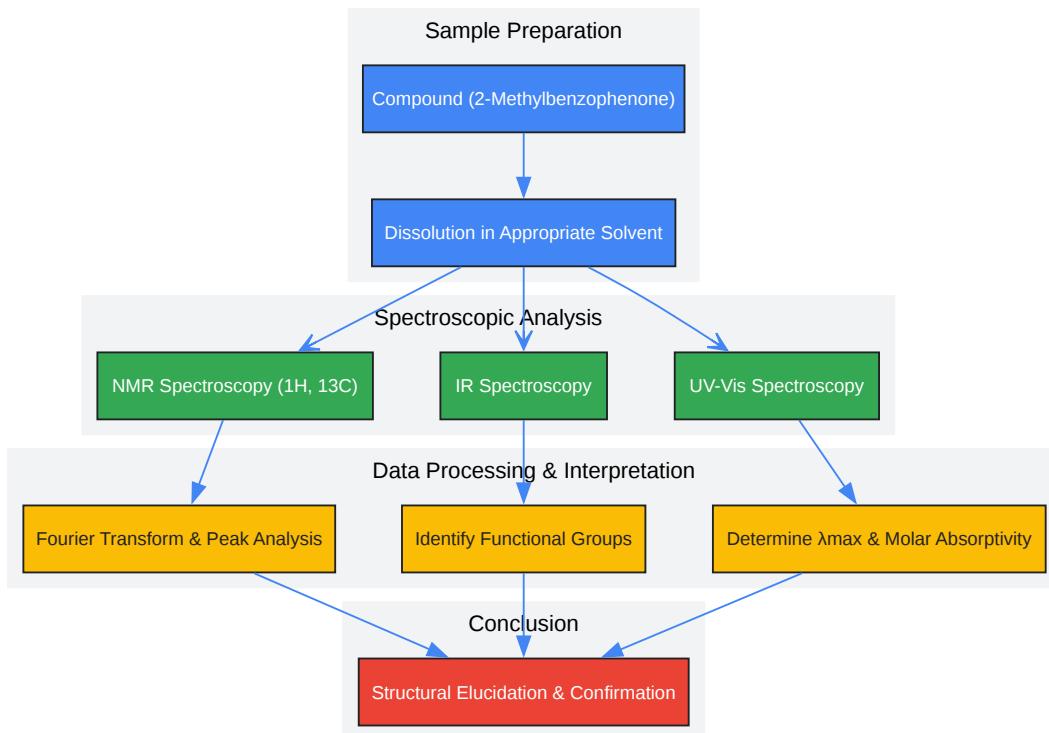
serially diluted to obtain solutions of varying concentrations.

- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the pure solvent). The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute in the solution.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methylbenzophenone**.

## General Workflow for Spectroscopic Analysis

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A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

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